molecular formula C10H5Cl2IN2OS B3517235 4,5-dichloro-N-(4-iodophenyl)-1,2-thiazole-3-carboxamide

4,5-dichloro-N-(4-iodophenyl)-1,2-thiazole-3-carboxamide

Cat. No.: B3517235
M. Wt: 399.03 g/mol
InChI Key: SPAVOQADCSWUKD-UHFFFAOYSA-N
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Description

4,5-dichloro-N-(4-iodophenyl)-1,2-thiazole-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of chlorine and iodine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-(4-iodophenyl)-1,2-thiazole-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of Chlorine Substituents: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Iodination of the Phenyl Ring: The iodination of the phenyl ring can be carried out using iodine or an iodine-containing reagent, such as iodine monochloride, in the presence of a catalyst.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N-(4-iodophenyl)-1,2-thiazole-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or sulfuric acid.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,5-dichloro-N-(4-iodophenyl)-1,2-thiazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(4-iodophenyl)-1,2-thiazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and iodine substituents can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-N-phenyl-1,2-thiazole-3-carboxamide: Lacks the iodine substituent, which may affect its reactivity and biological activity.

    4-chloro-N-(4-iodophenyl)-1,2-thiazole-3-carboxamide: Contains only one chlorine substituent, potentially altering its chemical properties.

    N-(4-iodophenyl)-1,2-thiazole-3-carboxamide: Lacks both chlorine substituents, which can significantly change its reactivity and applications.

Uniqueness

4,5-dichloro-N-(4-iodophenyl)-1,2-thiazole-3-carboxamide is unique due to the presence of both chlorine and iodine substituents, which can enhance its reactivity and potential applications in various fields. The combination of these substituents can also influence its binding interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4,5-dichloro-N-(4-iodophenyl)-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2IN2OS/c11-7-8(15-17-9(7)12)10(16)14-6-3-1-5(13)2-4-6/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAVOQADCSWUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NSC(=C2Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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